- Efficient synthesis of α-(fluoro/chloro/methoxy)disulfonylmethane derivatives as tunable substituted methyl synthons via a new C-S bond forming strategy, Journal of Fluorine Chemistry, 2010, 131(10), 1007-1012
Cas no 910650-82-7 ((Fluoromethylenedisulfonyl)dibenzene)
910650-82-7 structure
Product Name:(Fluoromethylenedisulfonyl)dibenzene
CAS番号:910650-82-7
MF:C13H11FO4S2
メガワット:314.352444887161
MDL:MFCD11036372
CID:828489
PubChem ID:16079185
Update Time:2025-07-11
(Fluoromethylenedisulfonyl)dibenzene 化学的及び物理的性質
名前と識別子
-
- Fluorobis(phenylsulfonyl)methane
- (Methylenedisulfonyl)dibenzene
- (PhSO2)2CH2
- (PhSO2)2CHF
- 1-(fluoro(phenylsulfonyl)methylsulfonyl)benzene
- bis(benzenesulfonyl)fluoromethane
- Bis(benzenesulfonyl)methane
- Bis-(phenylsulfonyl)-methan
- bis(phenylsulfonyl)methaneyl-1,3-butadiene
- BIS(PHENYLSULPHONYL)METHANE
- bis-phenylsulfonyl methane
- CH2(SO2Ph)2
- CHF(SO2Ph)2
- Di(phenylsulfonyl)methane
- METHYLENEBIS(PHENYL SULFONE)
- 1,1′-[(Fluoromethylene)bis(sulfonyl)]bis[benzene] (ACI)
- 1-Fluoro-1,1-bis(phenylsulfonyl)methane
- 1-Fluorobis(phenylsulfonyl)methane
- SCHEMBL1357362
- 1,1'-[(fluoromethanediyl)disulfonyl]dibenzene
- [benzenesulfonyl(fluoro)methyl]sulfonylbenzene
- TUZGMBZILYZZRU-UHFFFAOYSA-N
- G73531
- fluoro-bis(phenylsulfonyl)methane
- DB-351669
- CS-0134182
- (Fluoromethylenedisulfonyl)dibenzene
- AKOS015913966
- 910650-82-7
-
- MDL: MFCD11036372
- インチ: 1S/C13H11FO4S2/c14-13(19(15,16)11-7-3-1-4-8-11)20(17,18)12-9-5-2-6-10-12/h1-10,13H
- InChIKey: TUZGMBZILYZZRU-UHFFFAOYSA-N
- ほほえんだ: O=S(C(S(C1C=CC=CC=1)(=O)=O)F)(C1C=CC=CC=1)=O
計算された属性
- せいみつぶんしりょう: 314.00800
- どういたいしつりょう: 314.00827934g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 20
- 回転可能化学結合数: 4
- 複雑さ: 456
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 85Ų
じっけんとくせい
- 色と性状: No data avaiable
- 密度みつど: 1.4±0.1 g/cm3
- ゆうかいてん: 114-115℃ (hexane )
- ふってん: 539.6±50.0 °C at 760 mmHg
- フラッシュポイント: 280.1±30.1 °C
- PSA: 85.04000
- LogP: 4.34890
- じょうきあつ: No data available
(Fluoromethylenedisulfonyl)dibenzene セキュリティ情報
- シグナルワード:Warning
- 危害声明: H319 (100%)
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: 24/25
- ちょぞうじょうけん:4°Cで貯蔵して、-4°Cはもっと良いです
(Fluoromethylenedisulfonyl)dibenzene 価格詳細 >>
| 関連分類 | No. | Product Name | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | F857355-100mg |
Fluorobis(phenylsulfonyl)methane |
910650-82-7 | 97% | 100mg |
1,600.00 | 2021-05-17 | |
| TRC | F597984-10mg |
(Fluoromethylenedisulfonyl)dibenzene |
910650-82-7 | 10mg |
$155.00 | 2023-05-18 | ||
| TRC | F597984-50mg |
(Fluoromethylenedisulfonyl)dibenzene |
910650-82-7 | 50mg |
$620.00 | 2023-05-18 | ||
| TRC | F597984-100mg |
(Fluoromethylenedisulfonyl)dibenzene |
910650-82-7 | 100mg |
$ 800.00 | 2023-09-07 | ||
| 1PlusChem | 1P00GXL7-100mg |
Fluorobis(phenylsulfonyl)methane |
910650-82-7 | 98% | 100mg |
$109.00 | 2024-04-20 | |
| Aaron | AR00GXTJ-100mg |
Fluorobis(phenylsulfonyl)methane |
910650-82-7 | 98% | 100mg |
$84.00 | 2025-02-13 | |
| eNovation Chemicals LLC | D379277-100mg |
Fluorobis(phenylsulfonyl)methane |
910650-82-7 | 97% | 100mg |
$180 | 2024-05-24 | |
| eNovation Chemicals LLC | D379277-250mg |
Fluorobis(phenylsulfonyl)methane |
910650-82-7 | 97% | 250mg |
$298 | 2024-05-24 | |
| Aaron | AR00GXTJ-1g |
Fluorobis(phenylsulfonyl)methane |
910650-82-7 | 98% | 1g |
$347.00 | 2025-02-13 | |
| Aaron | AR00GXTJ-250mg |
Fluorobis(phenylsulfonyl)methane |
910650-82-7 | 98% | 250mg |
$139.00 | 2025-02-13 |
(Fluoromethylenedisulfonyl)dibenzene 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: Potassium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; -78 °C; 30 min, -78 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
リファレンス
合成方法 2
はんのうじょうけん
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane , Water ; 0 °C; 0 °C → rt; 6 h, rt
リファレンス
- Synthesis of Fluorinated β-Ketosulfones and gem-Disulfones by Nucleophilic Fluoroalkylation of Esters and Sulfinates with Di- and Monofluoromethyl Sulfones, Journal of Organic Chemistry, 2009, 74(10), 3767-3771
合成方法 3
はんのうじょうけん
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 0 °C; overnight, rt
リファレンス
- Regioselective electrochemical monofluorination of α-sulfonyl sulfides, Synlett, 2008, (11), 1714-1718
合成方法 4
はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ; 0.5 h, rt
1.2 Reagents: Acetic acid, anhydride with hypofluorous acid Solvents: Acetic acid , Acetonitrile ; > 1 min, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt
1.2 Reagents: Acetic acid, anhydride with hypofluorous acid Solvents: Acetic acid , Acetonitrile ; > 1 min, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt
リファレンス
- Mono and difluorination of centers α to sulfonates and phosphonates using AcOF, Journal of Fluorine Chemistry, 2013, 146, 66-69
合成方法 5
はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 2 h, 0 °C
1.2 Reagents: Selectfluor Solvents: Tetrahydrofuran ; 0 °C; overnight, 25 °C
1.2 Reagents: Selectfluor Solvents: Tetrahydrofuran ; 0 °C; overnight, 25 °C
リファレンス
- The enantioselective addition of 1-fluoro-1-nitro(phenylsulfonyl)methane to isatin-derived ketimines, Organic & Biomolecular Chemistry, 2017, 15(43), 9071-9076
合成方法 6
はんのうじょうけん
1.1 Reagents: Sodium tert-butoxide , Zinc chloride Solvents: Tetrahydrofuran ; rt
1.2 Reagents: Selectfluor
1.2 Reagents: Selectfluor
リファレンス
- Lewis Base-catalyzed β-Addition of (Arylsulfonyl) fluoromethane Derivatives to Allenoates, ChemistrySelect, 2022, 7(27),
合成方法 7
はんのうじょうけん
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane
リファレンス
- Benzene, 1,1'-[(Fluoromethylene)-bis(sulfonyl)]bis-, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2010, 1, 1-4
合成方法 8
はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide Solvents: DMSO-d6 ; 20 °C
1.2 Reagents: Acetic acid ; 20 °C
1.2 Reagents: Acetic acid ; 20 °C
リファレンス
- The Nucleophilicity of Persistent α-Monofluoromethide Anions, Angewandte Chemie, 2016, 55(41), 12845-12849
合成方法 9
はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 30 min, 0 °C
1.2 Reagents: Selectfluor Solvents: Acetonitrile ; 0 °C; 12 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 Reagents: Selectfluor Solvents: Acetonitrile ; 0 °C; 12 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
リファレンス
- Nucleophilic Fluoroalkylation of α,β-Enones, Arynes, and Activated Alkynes with Fluorinated Sulfones: Probing the Hard/Soft Nature of Fluorinated Carbanions, Journal of Organic Chemistry, 2008, 73(15), 5699-5713
合成方法 10
はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 0.5 h, rt
1.2 Reagents: Selectfluor Solvents: Acetonitrile ; 0 °C; 3 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Selectfluor Solvents: Acetonitrile ; 0 °C; 3 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water
リファレンス
- Fluorobis(phenylsulfonyl)methane: a fluoromethide equivalent and palladium-catalyzed enantioselective allylic monofluoromethylation, Angewandte Chemie, 2006, 45(30), 4973-4977
合成方法 11
はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ; 1 h, 0 °C
1.2 Reagents: Selectfluor Solvents: Dimethylformamide ; 0 °C; 3 h, rt
1.3 Reagents: Sulfuric acid Solvents: Water ; rt
1.2 Reagents: Selectfluor Solvents: Dimethylformamide ; 0 °C; 3 h, rt
1.3 Reagents: Sulfuric acid Solvents: Water ; rt
リファレンス
- Nucleophilic Fluoroalkylation of Epoxides with Fluorinated Sulfones, Journal of Organic Chemistry, 2006, 71(18), 6829-6833
合成方法 12
はんのうじょうけん
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane
リファレンス
- Benzene, 1,1-[(Fluoromethylene)bis(sulfonyl)]bis-, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, ,
合成方法 13
はんのうじょうけん
1.1 Solvents: Dimethylformamide , Tetrahydrofuran ; 1 h, 0 °C
1.2 Reagents: Selectfluor Solvents: Dimethylformamide ; 0 °C; overnight
1.2 Reagents: Selectfluor Solvents: Dimethylformamide ; 0 °C; overnight
リファレンス
- Organocatalytic alkynylation of densely functionalized monofluorinated derivatives: C(sp3)-C(sp) coupling, Tetrahedron Letters, 2013, 54(16), 2097-2100
合成方法 14
はんのうじょうけん
1.1 Reagents: Hexamethyldisilazane , Potassium hydride Solvents: Tetrahydrofuran ; 20 - 30 min, 0 °C; 30 min, rt
1.2 Solvents: Tetrahydrofuran ; 30 min, -78 °C; 30 min, -78 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; cooled
1.2 Solvents: Tetrahydrofuran ; 30 min, -78 °C; 30 min, -78 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; cooled
リファレンス
- Preparation of α-fluorobis(phenylsulfonyl)methane (FBSM), Organic Syntheses, 2013, 90, 130-144
(Fluoromethylenedisulfonyl)dibenzene Raw materials
- Fluoromethyl Phenyl Sulfone
- Bis(phenylsulfonyl)methane
- Benzene, [[fluoro(phenylsulfonyl)methyl]thio]-
- benzenesulfonyl fluoride
- Benzene, [[fluoro(phenylsulfinyl)methyl]sulfonyl]-
(Fluoromethylenedisulfonyl)dibenzene Preparation Products
(Fluoromethylenedisulfonyl)dibenzene 関連文献
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
-
Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
-
Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
-
Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
910650-82-7 ((Fluoromethylenedisulfonyl)dibenzene) 関連製品
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
推奨される供給者
上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬
烟台朗裕新材料科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Hunan Well Medicine Synthesis Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬